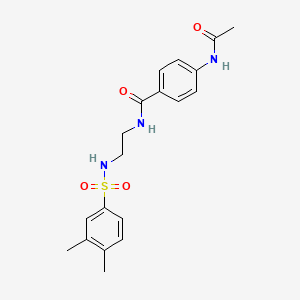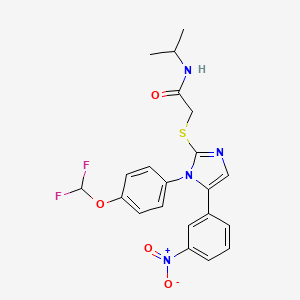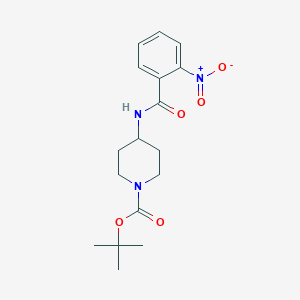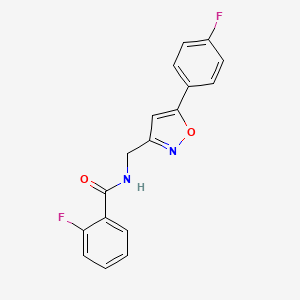
7-(2-oxopropoxy)-2H-chromen-2-one
Übersicht
Beschreibung
“7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with a molecular formula of C15H14O4 . It is related to a class of compounds known as chromenones, which are characterized by a chromen-2-one core structure .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a chromen-2-one core structure with a 2-oxopropoxy group attached at the 7-position . The molecular weight of this compound is 258.269 Da .Wissenschaftliche Forschungsanwendungen
7-(2-oxopropoxy)-2H-chromen-2-one has potential applications in scientific research due to its diverse biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. In addition, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and differentiation. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been implicated in various metabolic pathways, including glycolysis .
Result of Action
Similar compounds have been shown to induce various cellular responses, including apoptosis .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its relatively low cost and easy availability. It can be synthesized in large quantities and purified by simple methods. In addition, it exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for different applications.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-oxopropoxy)-2H-chromen-2-one. One of the areas of interest is its potential application in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo and to identify the underlying mechanisms of its antitumor activity. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic value in vivo. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits diverse biological activities and has been shown to modulate various signaling pathways involved in cellular processes. However, further studies are needed to determine its optimal dosage and administration route and to identify its underlying mechanisms of action. The development of new analogs and derivatives may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(13)7-15-10-4-2-9-3-5-12(14)16-11(9)6-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJMJQGRRERKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2869520.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)